IEM 1925 dihydrobromide acts as a voltage- and use-dependent open-channel antagonist of AMPA receptors. This means it blocks the activity of a specific type of glutamate receptor, a crucial neurotransmitter involved in various brain functions, including learning, memory, and movement.
The compound exhibits selectivity towards AMPA receptor subtypes, potently blocking receptors lacking the GluA2 subunit compared to those containing it. Additionally, it demonstrates a slower unblocking rate compared to other similar compounds, potentially leading to more sustained effects.
Current research on IEM 1925 dihydrobromide primarily focuses on its potential in:
N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide, also known as N-(1-Phenylcyclohexyl)-1,5-pentanediamine dihydrobromide, is a chemical compound with the molecular formula C17H28N2·2HBr and a molecular weight of approximately 422.24 g/mol. This compound features a pentanediamine backbone substituted with a phenylcyclohexyl group, which provides unique structural properties that may influence its biological activity and applications in various fields .
These reactions are significant for modifying the compound's properties for specific applications.
Research indicates that N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide exhibits notable biological activity. It acts as a voltage- and use-dependent open-channel antagonist of AMPA receptors, which are critical for synaptic transmission in the central nervous system. This property suggests potential applications in neuropharmacology, particularly in studying excitatory neurotransmission and developing treatments for neurological disorders .
The synthesis of N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide typically involves several steps:
This multi-step synthesis allows for the precise control of the final compound's purity and yield .
N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide has several applications:
Studies investigating the interactions of N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide with biological systems have shown that it can modulate neuronal activity by blocking AMPA receptors. This blockade can lead to alterations in synaptic plasticity and neurotransmitter release, making it a valuable tool for understanding mechanisms underlying learning and memory processes .
Several compounds share structural similarities with N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,5-Pentanediamine | Simple diamine structure | Basic amine without aromatic groups |
N-(Phenylmethoxy)-1,5-pentanediamine | Contains methoxy substituent | Variation in substituents affecting solubility |
N,N-Dimethyl-1,5-pentanediamine | Dimethylated version | Increased lipophilicity |
N-(Cyclohexyl)-1,5-pentanediamine | Cyclohexane substitution | Similar structure but different cyclic group |
N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide is unique due to its combination of a cyclohexyl group with a phenyl moiety, which enhances its biological activity compared to simpler diamines or those without aromatic substituents .